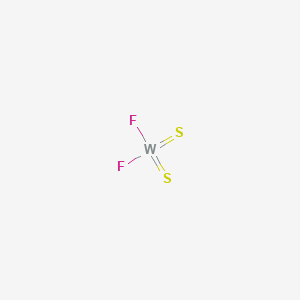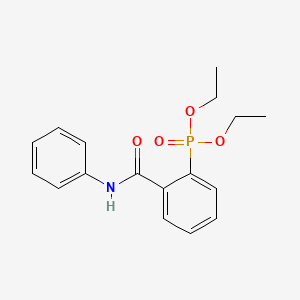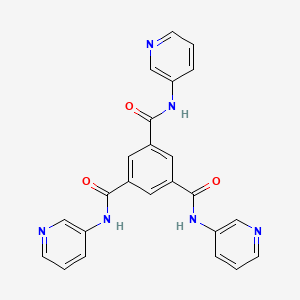
N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide: is a complex organic compound characterized by its tricarboxylic acid triamide structure. It is synthesized through the condensation of benzene-1,3,5-tricarboxylic acid with 3-aminopyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a condensation reaction involving benzene-1,3,5-tricarboxylic acid and 3-aminopyridine. The reaction is often carried out in the presence of thionyl chloride to facilitate the formation of the amide bonds.
Industrial Production Methods: On an industrial scale, the synthesis of N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their photoluminescence properties and potential use in materials science.
Biology: The compound has been explored for its biological activity, including its potential as an inhibitor of certain enzymes or receptors. Research is ongoing to determine its efficacy and safety in biological systems.
Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Studies are examining its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and coatings.
Wirkmechanismus
The mechanism by which N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties due to the interaction between the metal and the ligand.
Molecular Targets and Pathways: In biological and medical applications, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
N,N',N''-tris(4-pyridyl)benzene-1,3,5-tricarboxamide
N,N',N''-tris(3-pyridyl)trimesic amide
N,N',N''-tris(3-pyridyl)benzene-1,2,4-tricarboxamide
Uniqueness: N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is unique in its tricarboxylic acid triamide structure and its ability to form stable complexes with metal ions. Its photoluminescence properties and potential biological activity set it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Eigenschaften
Molekularformel |
C24H18N6O3 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
1-N,3-N,5-N-tripyridin-3-ylbenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33) |
InChI-Schlüssel |
LIESXEPMSSBHNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
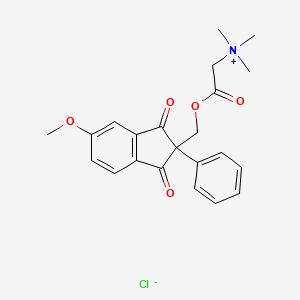
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
methanone](/img/structure/B15343943.png)
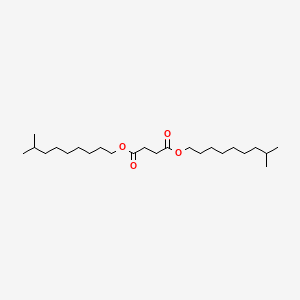

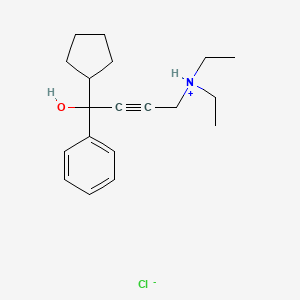
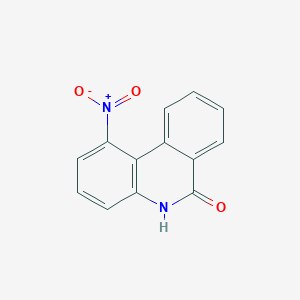

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
